

chemical structure and properties of LC3-mHTT-IN-AN1

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Compound of Interest

Compound Name: LC3-mHTT-IN-AN1

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In-Depth Technical Guide: LC3-mHTT-IN-AN1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **LC3-mHTT-IN-AN1**, a novel compound investigated for its therapeutic potential in Huntington's disease. The information is compiled from publicly available research and technical data sheets.

Core Concepts and Chemical Properties

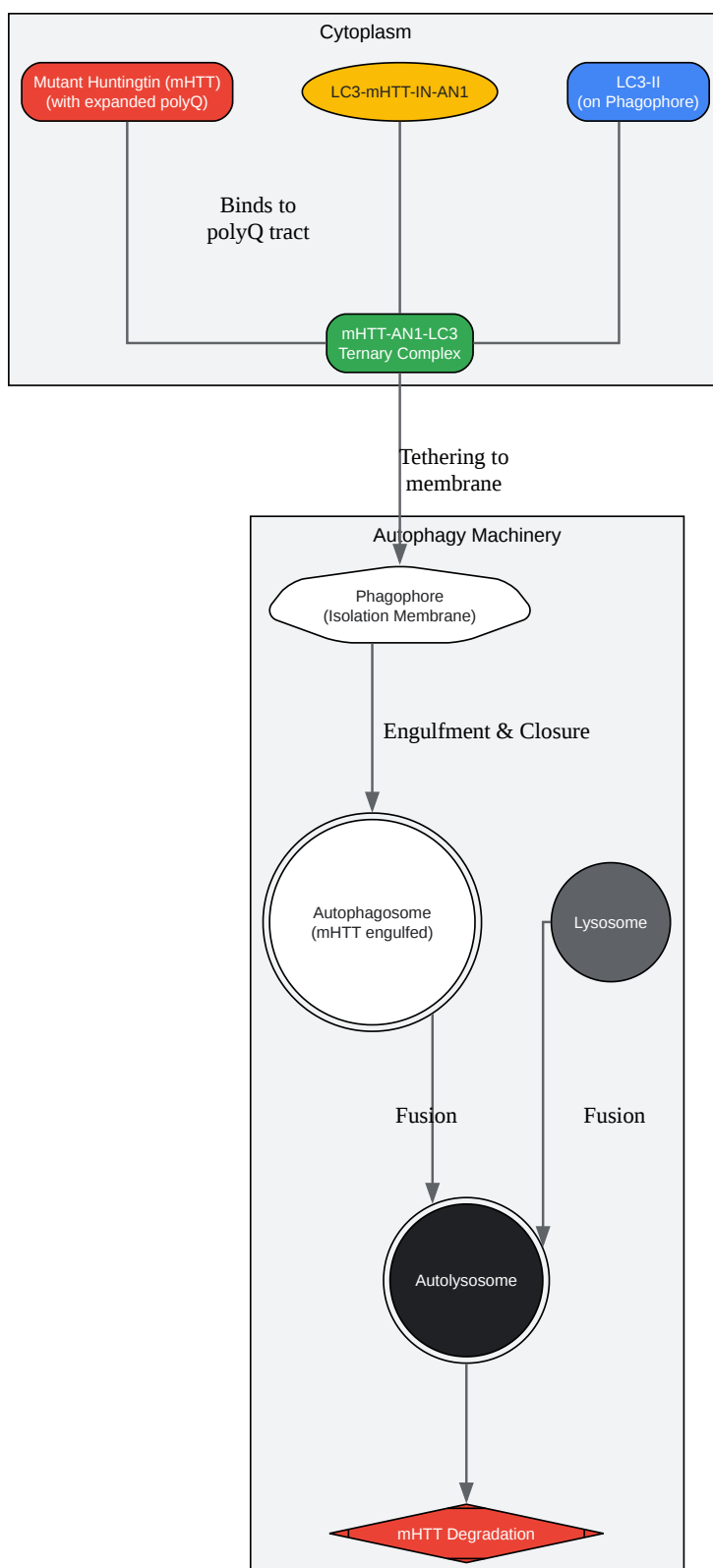
LC3-mHTT-IN-AN1 is a pioneering molecule in the class of Autophagy-Tethering Compounds (ATTECs). It functions as a "molecular glue" to induce the degradation of mutant huntingtin protein (mHTT), the cause of Huntington's disease, by hijacking the cell's natural autophagy process. The compound selectively links mHTT to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the formation of autophagosomes, thereby targeting mHTT for lysosomal degradation. This allele-selective action, which spares the wild-type huntingtin (wtHTT) protein, is a significant advancement in the field.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The chemical and physical properties of **LC3-mHTT-IN-AN1** are summarized in the table below.

Property	Value
Formal Name	5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one
Molecular Formula	C ₁₅ H ₉ Br ₂ NO ₃
Molecular Weight	411.04 g/mol
CAS Number	486443-73-6
Appearance	Solid
Solubility	DMSO: ~82-120 mg/mL

Mechanism of Action and Signaling Pathway

LC3-mHTT-IN-AN1 operates through a novel mechanism of induced proximity, bringing together the pathogenic mHTT protein and the autophagic machinery. The compound interacts with both the expanded polyglutamine (polyQ) tract of mHTT and the LC3 protein on the surface of phagophores (autophagosome precursors). This tethering action facilitates the engulfment of mHTT into the forming autophagosome. Upon maturation and fusion with a lysosome, the autolysosome's acidic environment and hydrolytic enzymes degrade the enclosed mHTT.



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Caption: Mechanism of **LC3-mHTT-IN-AN1**-mediated mHTT degradation.

Quantitative Data

LC3-mHTT-IN-AN1 has demonstrated potent and allele-selective reduction of mHTT levels in various experimental models. The following table summarizes key quantitative findings.

Parameter	Cell/Animal Model	Value/Observation
mHTT Reduction	Huntington's disease (HD) mouse neurons	Dose-dependent reduction at 10, 50, 100, and 300 nM
Allele Selectivity	HD mouse neurons	Decreases mHTT (HdhQ7/Q140) but not wtHTT levels
In vivo Efficacy	HD mice	Significantly lowered mHTT in the cortices
Phenotypic Rescue	Drosophila expressing human HdhQ128	Increased survival

Note: Specific DC50 and Kd values from the primary literature were not available in the public domain at the time of this search.

Experimental Protocols

The discovery and characterization of **LC3-mHTT-IN-AN1** involved a series of sophisticated experimental procedures. Below are generalized protocols based on available information.

Small-Molecule Microarray Screening

This technique was employed to identify compounds that bind to both mHTT and LC3.

- **Library Preparation:** A library of small molecules is covalently printed onto isocyanate-functionalized glass slides.
- **Protein Incubation:** Recombinantly purified GFP-tagged mHTT protein fragment (e.g., HTTExon1-Q72-sfGFP) is incubated with the microarray.
- **Detection:** Compound-protein interactions are detected by scanning for GFP fluorescence.

- Counter-Screening: A similar procedure is performed with wtHTT to identify compounds that selectively bind to mHTT.
- LC3 Binding Assay: Hit compounds are then tested for their ability to bind to LC3.

In Vitro mHTT Lowering Assay in Primary Neurons

This assay assesses the ability of the compound to reduce mHTT levels in a disease-relevant cell type.

- Cell Culture: Primary cortical neurons are isolated from HD mouse models (e.g., HdhQ7/Q140) and cultured.
- Compound Treatment: **LC3-mHTT-IN-AN1** is diluted in culture medium and added to the neurons (e.g., 5 days after plating) at various concentrations (e.g., 10, 50, 100, 300 nM).
- Cell Lysis: After a set incubation period (e.g., 2 days), the cells are lysed to extract total protein.
- Protein Quantification: The levels of mHTT and wtHTT are measured using techniques such as Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) with specific antibodies.

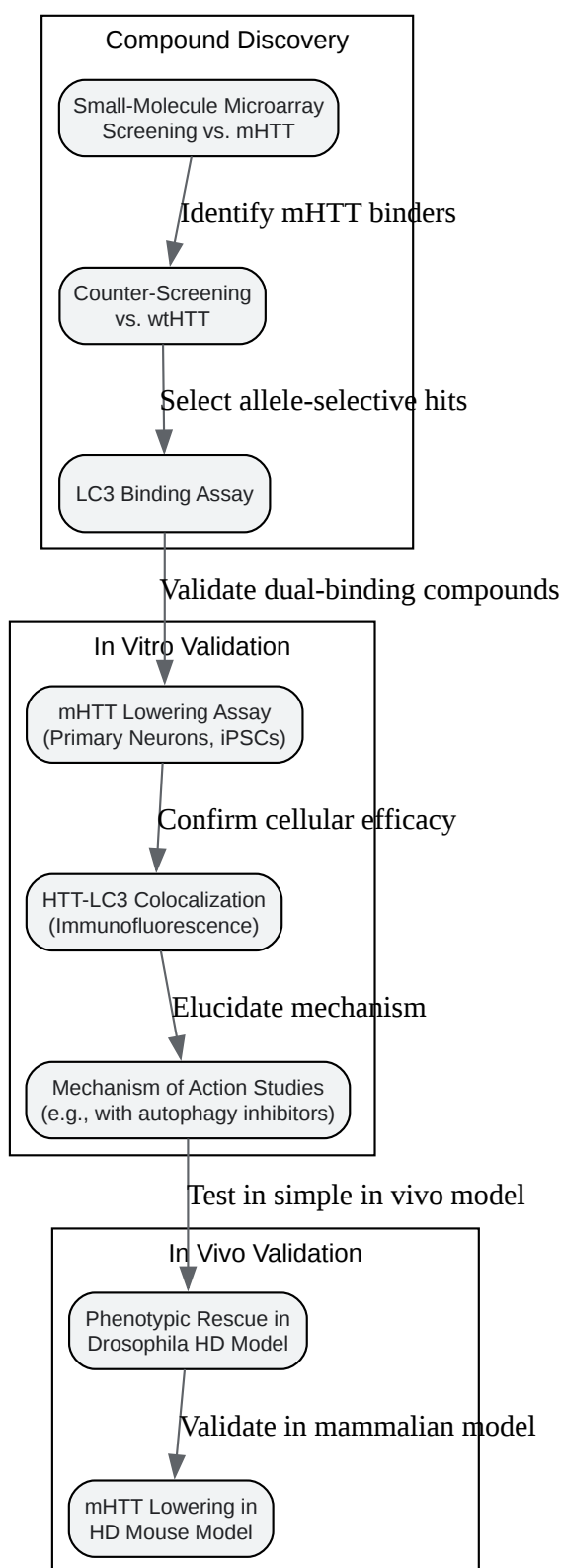
HTT-LC3 Colocalization Assay

This assay visualizes the compound's mechanism of action.

- Cell Culture and Treatment: Cells are cultured and treated with **LC3-mHTT-IN-AN1** as described above.
- Fixation and Permeabilization: After a shorter incubation period (e.g., 4 hours), cells are fixed and permeabilized.
- Immunofluorescence Staining: Cells are stained with primary antibodies against HTT and LC3, followed by fluorescently labeled secondary antibodies.
- Microscopy: Confocal microscopy is used to visualize the colocalization of HTT and LC3 puncta, indicating the tethering of HTT to autophagosomes.

Experimental and Logical Workflow

The development and validation of **LC3-mHTT-IN-AN1** followed a logical progression from initial discovery to in vivo validation.



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